molecular formula C7H15NO3Si B13412708 (3-Isocyanopropyl)trimethoxysilane

(3-Isocyanopropyl)trimethoxysilane

Cat. No.: B13412708
M. Wt: 189.28 g/mol
InChI Key: BIGOJJYDFLNSGB-UHFFFAOYSA-N
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Description

(3-Isocyanopropyl)trimethoxysilane is a unique isocyanate-functional silane that serves as a critical coupling agent in material science, enabling the synthesis of advanced polymers and composites. Its molecular structure features a reactive isocyanate group (-NCO) and hydrolysable trimethoxysilyl groups, allowing it to form robust covalent bridges between organic polymers and inorganic surfaces. This bifunctionality is the foundation of its research value, facilitating strong, durable interfaces in hybrid materials. Primary research applications include its role as a key binder component in high-performance adhesives, sealants, and coatings, where it enhances bonding and durability. In nanotechnology, it is instrumental for decorating graphene oxide (GO) with nano-titanium dioxide, creating TiO2-GO nanocomposites that significantly enhance the anti-corrosion properties of epoxy coatings by forming a well-dispersed, chemically bonded barrier. Furthermore, it is employed in solid-phase synthesis for immobilizing templates in Molecularly Imprinted Polymer (MIP) nanoparticles, yielding high-binding-affinity materials for specific peptides, with advantages over amino silanes due to the lack of residual interfering amines. Its utility extends to gas separation membranes, where it functionalizes porous materials like ZIF-8 to create adsorbents with considerable CO2 adsorption capacity, and to the development of composite solid electrolytes for lithium-metal batteries, where it builds bilateral covalent bonds at organic-inorganic interfaces to enhance lithium-ion transport. As a colorless to yellow liquid (Density: ~0.99 g/mL, Boiling Point: ~130°C at 20 mmHg), it is readily soluble in common organic solvents but reacts with water. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3Si

Molecular Weight

189.28 g/mol

IUPAC Name

3-isocyanopropyl(trimethoxy)silane

InChI

InChI=1S/C7H15NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,2-4H3

InChI Key

BIGOJJYDFLNSGB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC[N+]#[C-])(OC)OC

Origin of Product

United States

Structural and Functional Significance in Advanced Materials

The key to the utility of (3-Isocyanopropyl)trimethoxysilane in materials science lies in its molecular architecture. The trimethoxysilyl group provides a mechanism for forming strong, covalent bonds with inorganic substrates, while the isocyanate group offers a reactive site for coupling with a wide range of organic polymers and molecules.

The trimethoxysilyl end of the molecule can undergo hydrolysis and condensation reactions. In the presence of water, the methoxy (B1213986) groups are replaced by hydroxyl groups, forming a reactive silanol (B1196071). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials such as silica (B1680970), glass, and metal oxides, forming stable Si-O-Si or Si-O-metal bonds. This process allows for the surface modification of these inorganic materials, imparting new properties to them.

The isocyanate group (-N=C=O) at the other end of the propyl chain is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and even water. This reactivity allows for the grafting of organic polymers and other functional molecules onto the surface of the modified inorganic materials. This dual reactivity makes this compound an effective coupling agent, bridging the interface between organic and inorganic phases to create hybrid materials with enhanced properties. For instance, it can improve the adhesion between a polymer matrix and an inorganic filler in a composite material. innospk.comcmu.edu

Below is a table of some of the physicochemical properties of the closely related compound, (3-Isocyanatopropyl)triethoxysilane, which are expected to be similar to this compound.

PropertyValue
Molecular Formula C10H21NO4Si
Molecular Weight 247.36 g/mol
Appearance Colorless liquid
Boiling Point 283 °C
Density 0.999 g/mL at 25 °C
Note: Data is for (3-Isocyanatopropyl)triethoxysilane as a proxy, as detailed data for the trimethoxy variant is not readily available in the searched literature. chemicalbook.com

Overview of Research Trajectories

Phosgenation-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) (COCl₂) to produce isocyanates is a well-established and widely used industrial method. In the context of this compound synthesis, this would involve the direct phosgenation of 3-Aminopropyltrimethoxysilane (B80574). This process, while efficient, is fraught with significant safety concerns due to the extreme toxicity of phosgene gas.

The reaction typically proceeds in an inert solvent. The primary amine, in this case, 3-Aminopropyltrimethoxysilane, reacts with phosgene to form an intermediate N-carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate. To mitigate the risks associated with gaseous phosgene, less hazardous derivatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed as safer, manageable alternatives that generate phosgene in situ. However, the fundamental hazard of dealing with a highly toxic reagent remains.

Due to the sensitive nature of the methoxysilyl groups, which are prone to hydrolysis, stringent anhydrous conditions are paramount throughout the reaction and purification steps. While this method is a cornerstone of isocyanate production, the inherent dangers and the need for specialized handling equipment have driven the exploration of safer synthetic pathways.

Pyrolysis-Driven Approaches

Pyrolysis, or thermal decomposition, presents a phosgene-free alternative for the synthesis of isocyanates. This methodology typically involves the thermal cracking of a suitable precursor, most commonly a carbamate. For the synthesis of this compound, the precursor would be a carbamate derivative of 3-Aminopropyltrimethoxysilane, such as N-[3-(trimethoxysilyl)propyl]carbamate. nih.gov

The general principle involves heating the carbamate to a high temperature, causing it to decompose into the corresponding isocyanate and an alcohol. The reaction is reversible, and the removal of the alcohol byproduct is crucial to drive the equilibrium towards the formation of the isocyanate. This is often achieved by conducting the pyrolysis under vacuum or in a stream of inert gas.

While this method avoids the use of highly toxic phosgene, it often requires high temperatures, which can lead to side reactions and potential degradation of the desired product, especially one containing thermally sensitive functional groups like methoxysilanes. The high energy input also represents a significant consideration for industrial-scale production. Research in this area often focuses on the development of catalysts to lower the required decomposition temperature and improve the selectivity of the reaction.

Urea-Mediated Synthesis from 3-Aminopropyltrimethoxysilane

A more recent and increasingly favored approach for the synthesis of this compound involves the reaction of 3-Aminopropyltrimethoxysilane with urea. google.com This method is considered a greener and safer alternative to phosgenation, as it avoids highly toxic reagents and often proceeds under milder conditions. google.com

Precursor Materials and Stoichiometry

The primary precursors for this synthesis are 3-Aminopropyltrimethoxysilane and urea. google.com The stoichiometry of these reactants is a critical parameter influencing the yield and purity of the final product. A Chinese patent suggests a mass ratio of 3-aminopropyltrimethoxysilane to urea in the range of 1:0.30 to 1:0.35. google.com This indicates that a slight excess of the amine or a near-stoichiometric amount of urea is beneficial for the reaction. The use of dry urea is also specified to prevent unwanted hydrolysis of the silane. google.com Additionally, a small amount of trimethyl orthoacetate (3-6% of the 3-aminopropyltrimethoxysilane weight) is often added, likely to act as a water scavenger and ensure anhydrous conditions. google.com

PrecursorStoichiometric Ratio (by mass)
3-Aminopropyltrimethoxysilane1
Urea0.30 - 0.35
Trimethyl orthoacetate0.03 - 0.06 (relative to 3-Aminopropyltrimethoxysilane)

Table 1: Precursor Stoichiometry in Urea-Mediated Synthesis. google.com

Role of Solvent Systems (e.g., Dimethyl Sulfoxide)

Dimethyl sulfoxide (DMSO) is a commonly employed solvent in this synthesis. google.com Its high boiling point allows for the reaction to be conducted at elevated temperatures, which facilitates the deamination process. DMSO is also an excellent solvent for both urea and the silane precursor, ensuring a homogeneous reaction mixture. Furthermore, DMSO can play an active role in the reaction. In some isocyanate syntheses, DMSO, in combination with other reagents, can act as an oxidant to facilitate the conversion of amine derivatives to isocyanates. gaylordchemical.comgaylordchemical.comresearchgate.netorganic-chemistry.org In the context of the urea-mediated route, it primarily serves as a high-boiling, polar aprotic solvent that effectively mediates the reaction. The mass ratio of 3-aminopropyltrimethoxysilane to dimethyl sulfoxide is typically in the range of 1:1.0 to 1:1.5. google.com

Catalytic System Investigations (e.g., Copper Salts)

The deamination of the (ureido)propyl silane intermediate to form the isocyanate is a key step that requires a catalyst. Various copper salts have been investigated for this purpose, with copper(II) sulfate (B86663) being cited as a particularly effective catalyst. google.com Other copper salts such as cupric oxide, cupric chloride, and cuprous chloride have also been mentioned as potential catalysts. google.com The catalyst is typically used in small quantities, around 0.5% to 1.5% of the weight of the 3-aminopropyltrimethoxysilane. google.com The catalytic cycle is believed to involve the coordination of the copper ion to the urea-derived intermediate, facilitating the elimination of ammonia (B1221849) and the formation of the isocyanate group.

Catalyst
Copper(II) Sulfate (preferred)
Cupric Oxide
Cupric Chloride
Cuprous Chloride

Table 2: Investigated Copper Salt Catalysts. google.com

Optimization of Reaction Conditions (e.g., Temperature, Vacuum)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The initial reaction between 3-aminopropyltrimethoxysilane and urea is typically carried out at a temperature of 65-95 °C under a vacuum of -0.08 to -0.09 MPa for 6 to 10 hours. google.com The application of a vacuum helps to remove the ammonia gas byproduct, driving the reaction to completion. google.com

Following the formation of the ureidopropyl silane intermediate and the addition of the copper catalyst, the subsequent deamination step is conducted at a temperature of 75-95 °C. google.com This carefully controlled temperature range is essential to promote the desired reaction while minimizing potential side reactions. After the reaction is complete, the product is isolated through filtration to remove the catalyst and any solid byproducts, followed by vacuum distillation to obtain the purified this compound. google.com

ParameterValue
Step 1: Ureidopropyl silane formation
Temperature65 - 95 °C
Pressure-0.08 to -0.09 MPa (Vacuum)
Reaction Time6 - 10 hours
Step 2: Isocyanate formation (catalyzed)
Temperature75 - 95 °C

Table 3: Optimized Reaction Conditions for Urea-Mediated Synthesis. google.com

Carbamate-Route Syntheses from [3-(Trimethoxysilyl)propyl]methyl Carbamate

A notable non-phosgene method for synthesizing this compound involves the decomposition of a carbamate precursor, specifically [3-(Trimethoxysilyl)propyl]methyl carbamate. This approach is highlighted as a safer alternative to traditional methods that use highly toxic phosgene.

One patented method describes a one-step synthesis where [3-(Trimethoxysilyl)propyl]methyl carbamate is reacted with methyl trichlorosilane in the presence of an organic base and a solvent. researchgate.net The reaction is conducted under a nitrogen atmosphere. The process involves the dropwise addition of methyl trichlorosilane to a mixture of the carbamate, triethylamine (B128534) (the organic base), and toluene (B28343) (the solvent) at a controlled temperature of 20-40°C. Following the addition, the mixture is heated to 95-100°C and held for approximately one hour. researchgate.net The completion of the reaction is monitored by analyzing the content of the starting carbamate. The resulting product is isolated through filtration and vacuum distillation, yielding high-purity this compound. researchgate.net This method is presented as simple, with easily controllable reaction temperatures and straightforward equipment requirements, making it suitable for industrial-scale production. researchgate.net

The table below summarizes the key parameters and findings from a specific example of this synthesis.

Interactive Data Table: Carbamate-Route Synthesis of this compound

Parameter Value
Starting Material [3-(Trimethoxysilyl)propyl]methyl carbamate
Reagents Methyl trichlorosilane, Triethylamine
Solvent Toluene
Initial Temperature 20-40 °C
Reaction Temperature 95-100 °C
Reaction Time 1 hour
Yield 95.3%
Purity 97.7%

Comparative Analysis of Synthetic Pathways and Industrial Applicability

Several methods exist for the industrial production of this compound, each with distinct advantages and disadvantages concerning safety, cost, yield, and environmental impact. The primary routes include the phosgene method, the triphosgene method, the urea method, and the carbamate decomposition routes.

Phosgene Route: The traditional and most direct method for producing isocyanates involves the reaction of a primary amine, in this case, 3-aminopropyltrimethoxysilane, with phosgene. While this method is well-established and can be efficient, it is fraught with extreme safety hazards due to the high toxicity of phosgene gas. rsc.org The handling and use of phosgene require stringent safety protocols and specialized equipment, which increases the complexity and cost of the manufacturing process.

Triphosgene Route: As a safer alternative to gaseous phosgene, solid triphosgene (bis(trichloromethyl) carbonate) can be used. rsc.orgchemicalforums.com Triphosgene is easier and safer to handle and transport. chemicalforums.com In the reaction, triphosgene decomposes to generate phosgene in situ, which then reacts with the amine. chemicalforums.com While this method mitigates some of the risks associated with handling phosgene gas, triphosgene itself is toxic and can release phosgene upon heating or contact with moisture, necessitating careful handling. rsc.org The reaction is typically carried out at low temperatures. rsc.org

Urea Route: This non-phosgene route involves the reaction of 3-aminopropyltrimethoxysilane with urea to form a ureidopropylsilane intermediate. rsc.org This intermediate is then subjected to deamination using diluted sulfuric acid in the presence of a catalyst, such as cupric oxide, to yield the desired isocyanate. rsc.org This method avoids the use of highly toxic reagents and is considered to have a higher production security than the phosgene route. rsc.org The reaction conditions are generally mild, which can lead to lower energy consumption and fewer side reactions. rsc.org

The following table provides a comparative overview of these synthetic pathways.

Interactive Data Table: Comparative Analysis of this compound Synthetic Pathways

Feature Phosgene Route Triphosgene Route Urea Route Carbamate Route (with MeSiCl3) High-Temp Carbamate Cracking
Primary Reactants 3-Aminopropyltrimethoxysilane, Phosgene 3-Aminopropyltrimethoxysilane, Triphosgene 3-Aminopropyltrimethoxysilane, Urea [3-(Trimethoxysilyl)propyl]methyl carbamate, Methyl trichlorosilane [3-(Trimethoxysilyl)propyl] carbamate
Key Advantage Well-established, direct Safer handling than phosgene High safety, mild conditions High yield, moderate conditions Phosgene-free
Key Disadvantage Extreme toxicity of phosgene Toxicity and potential phosgene release Multi-step process Use of chlorosilane High energy consumption, side reactions
Reaction Temperature Varies Low (-5 to 10°C) rsc.org 65-95°C rsc.org 95-100°C researchgate.net 300-500°C rsc.org
Reported Yield High (typically) Generally high ~96.5% rsc.org ~95.3% researchgate.net Variable, can be lower due to side reactions
Industrial Applicability Widely used but with high safety costs Good, safer alternative to phosgene Increasingly attractive due to safety High potential due to safety and yield Limited by energy costs and side reactions

Fundamental Reaction Mechanisms and Kinetics of 3 Isocyanopropyl Trimethoxysilane

Hydrolysis Pathways of Trimethoxysilane (B1233946) Moietiesresearchgate.netnjherun.com

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

where R is the (3-Isocyanopropyl) group. This hydrolysis is a multi-step process, with each of the three methoxy (B1213986) groups being replaced sequentially. researchgate.netnih.gov The rate and mechanism of this reaction are highly dependent on the pH of the solution, as it can be catalyzed by either acids or bases. njherun.comunm.edu

Acid-Catalyzed Hydrolysis Mechanismsresearchgate.netnih.gov

Under acidic conditions, the hydrolysis of the trimethoxysilane moiety is initiated by the rapid protonation of one of the methoxy groups. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. unm.edunih.gov The mechanism proceeds via a bimolecular displacement (Sɴ2-Si) pathway. nih.gov

The key steps are:

Protonation: An alkoxide oxygen atom is protonated in a fast equilibrium step, forming a good leaving group (methanol). ≡Si-OR + H₃O⁺ ⇌ ≡Si-O⁺(H)R + H₂O

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This leads to the formation of a five-coordinate transition state.

Leaving Group Departure: The protonated alkoxy group departs as an alcohol molecule (methanol), and a silanol (B1196071) group (Si-OH) is formed. nih.gov

This process repeats until all three methoxy groups are hydrolyzed. In acidic media, the hydrolysis reaction is generally fast, and the subsequent condensation reaction is the rate-limiting step, particularly at pH values below the isoelectric point of silica (B1680970) (~pH 2-3). nih.gov This leads to the formation of less branched, more linear or randomly branched polymer-like structures. unm.edu

Base-Catalyzed Hydrolysis Mechanismsresearchgate.netnih.gov

In alkaline or basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edunih.gov

The proposed steps are:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, which can expand its coordination shell to form a pentacoordinate, negatively charged intermediate (transition state). nih.gov

Leaving Group Expulsion: The intermediate then expels an alkoxide ion (⁻OR).

Protonation: The expelled alkoxide ion is a strong base and is immediately protonated by water in the medium to form an alcohol. ⁻OR + H₂O → ROH + OH⁻

This process repeats for the remaining alkoxy groups. Compared to acid catalysis, base-catalyzed hydrolysis tends to be slower. unm.edu However, the subsequent condensation of the resulting silanols is significantly faster in basic conditions. researchgate.net This rapid condensation often leads to the formation of more compact, highly branched, and cross-linked clusters or colloidal particles. unm.edu

Influence of pH on Hydrolysis Rates and Intermediatesresearchgate.netnjherun.com

The pH of the aqueous solution is a critical parameter that dictates both the rate of hydrolysis and the stability of the resulting silanol intermediates. researchgate.net The hydrolysis rate is slowest at a neutral pH of around 7 and is accelerated under both acidic and basic conditions. njherun.comunm.edu

Acidic Conditions (pH < 4): The rate of hydrolysis increases as the pH decreases. nih.gov For many non-amino silanes, a pH range of 3 to 5 is often used to promote hydrolysis. njherun.com Under these conditions, protonation of the alkoxy group facilitates the reaction. nih.gov

Isoelectric Point (pH ~2-4): The rate of condensation is at a minimum around the isoelectric point of silica. This leads to the formation of stable solutions of hydrolyzed silanes (silanetriols), as the silanol groups are less likely to react with each other. nih.gov

Basic Conditions (pH > 7): The hydrolysis rate increases with increasing pH due to the higher concentration of nucleophilic hydroxide ions. unm.edu However, the condensation reaction is also significantly accelerated at high pH, meaning the silanol intermediates are often transient and quickly convert into oligomers and larger networks. researchgate.netdtic.mil

The stability of the hydrolyzed silane (B1218182) is therefore highly dependent on the pH. As shown in studies on analogous organosilanes, increasing the pH from highly acidic (e.g., 1.7) towards neutral (e.g., 4.0) can delay the onset of hydrolysis and extend the stability of the hydrolyzed species before condensation begins. nih.gov

Table 1: General Influence of pH on Silane Hydrolysis and Condensation
pH RangeHydrolysis RateCondensation RateResulting Structure
Strongly Acidic (pH < 2)FastRelatively SlowLinear or randomly branched polymers
Mildly Acidic (pH 3-5)Moderate to FastSlow (minimum near isoelectric point)Stable silanol solutions, then open polymers
Neutral (pH ~7)SlowestSlowSlow overall reaction
Basic (pH > 8)Moderate to FastFastHighly branched clusters, colloidal particles

Condensation Mechanisms Leading to Siloxane Networksresearchgate.netnjherun.com

Once (3-Isocyanopropyl)trimethoxysilane is hydrolyzed to form (3-Isocyanopropyl)silanetriol, these reactive intermediates undergo condensation to form a stable, cross-linked network of siloxane (Si-O-Si) bonds. dtic.mil This polymerization process is responsible for the formation of the final inorganic material. Condensation can proceed through two primary pathways.

Water Condensation Reactionsresearchgate.net

The most common condensation pathway involves the reaction between two silanol groups to form a siloxane bond and a molecule of water. nih.gov

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

This reaction's rate is also highly dependent on pH. Below the isoelectric point (~pH 2), the reaction proceeds by the protonation of a silanol followed by an electrophilic attack on a neutral silanol. nih.gov Above the isoelectric point, the mechanism involves the nucleophilic attack of a deprotonated silanolate anion (≡Si-O⁻) on a neutral silanol. nih.govnih.gov Because the concentration of silanolate anions increases with pH, the condensation rate is fastest under basic conditions.

Alcohol Condensation Reactionsresearchgate.net

Condensation can also occur between a silanol group and a remaining, unhydrolyzed methoxy group. This reaction produces a siloxane bond and a molecule of alcohol (methanol). nih.gov

≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

Kinetic Studies of Condensation Rates and Orders

The condensation of silanols, formed from the hydrolysis of this compound, to form siloxane (Si-O-Si) bonds is a critical step in the formation of polysiloxane networks. The rate of this reaction is influenced by factors such as pH, concentration, and temperature. dtic.mil

Kinetic studies on analogous trimethoxysilanes provide insights into the condensation behavior. For instance, research on 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS) using FT-IR spectroscopy has shown that after the initial rapid hydrolysis, the newly formed silanol (Si-OH) groups begin to self-condense. elsevier.escsic.es The condensation process leads to the formation of both linear and cyclic Si-O-Si structures. elsevier.es The rate and extent of condensation are dependent on the availability of water and the presence of solvents like ethanol (B145695). elsevier.es

In aqueous solutions, the silanols of aminosilanes can be more stable compared to those in alcoholic solutions, where they are more prone to self-condensation. researchgate.net The pH of the reaction medium is a predominant parameter influencing the initial condensation rates. researchgate.net The molecular weight and architecture of the resulting siloxane network are also governed by these factors. dtic.mil

A study on 3-(methacryloxypropyl)-trimethoxysilane demonstrated that the degree of condensation increased with longer reaction times, while the amount of catalyst had a less significant effect on the final degree of condensation. sol-gel.net This suggests that for certain systems, reaction time is a more critical parameter for achieving a highly condensed network.

Table 1: Factors Influencing Condensation of Alkoxysilanes

FactorEffect on Condensation RateReference
pH Strongly influences the rate; minimum rate is typically observed around pH 4. dtic.mil
Concentration Higher concentration generally leads to a faster rate. dtic.mil
Temperature Increased temperature accelerates the condensation reaction. dtic.mil
Solvent The type of solvent (e.g., water vs. alcohol) can affect silanol stability and condensation pathways. elsevier.esresearchgate.net
Catalyst Can enhance the reaction rate, but its effect may be less pronounced than other factors in some cases. sol-gel.net
Reaction Time Longer reaction times generally lead to a higher degree of condensation. sol-gel.net

Reactivity of the Isocyanate Functional Group

The isocyanate (-N=C=O) group of this compound is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms. cfmats.com This reactivity is fundamental to its use as a coupling agent and in the formation of polyurethane-based materials. cfmats.comsinosil.com

The isocyanate group readily reacts with nucleophiles such as alcohols to form urethanes and with amines to form ureas. These reactions are central to its function in modifying surfaces and polymers. cfmats.comnist.gov The reaction with primary amines is particularly notable. nist.gov However, studies have shown that the surface coupling reaction of an amine to a pre-deposited isocyanate silane layer can be sterically hindered, suggesting that solution-phase reactions prior to deposition can be more effective. nist.gov

The reactivity of the isocyanate group allows for the functionalization of various materials. For instance, it can be used to modify polymer interfaces and for layer-by-layer assembly of polymers. nist.gov

A primary application of this compound is in the formation of silyl-terminated polyurethane (SPUR) polymers. cfmats.com In these systems, the isocyanate group of a polyurethane prepolymer is reacted with an aminosilane, or the isocyanate group of the silane is reacted with a polyol. The resulting polymers possess terminal methoxysilyl groups that can undergo moisture-curing via hydrolysis and condensation to form a cross-linked network. researchgate.net

This dual reactivity allows this compound to act as a crosslinker in one-component, moisture-curable polyurethane adhesives, sealants, and coatings. sinosil.comresearchgate.net The formation of these cross-linked structures imparts desirable properties such as improved adhesion, water resistance, and heat resistance to the final material. researchgate.net The silane can also be used in two-component reactive urethane (B1682113) systems. sinosil.com

Factors Governing Overall Reaction Kinetics

Catalysts play a crucial role in controlling the rates of both hydrolysis and condensation. dakenchem.com For the silane hydrolysis and condensation, both acid and base catalysts are effective. The choice of catalyst can depend on the desired reaction pathway and the stability of the functional groups. For instance, aminosilanes are self-catalytic due to the basicity of the amine group. dtic.mil

In the context of polyurethane formation, catalysts such as dialkyltin compounds are often recommended for methyldimethoxy resins, while amine catalysts may be used for trimethoxy resins. silibasesilicone.com The concentration of the catalyst also has a direct impact on the reaction rate. Studies on methoxysilane-terminated polymers have shown that the hydrolysis rate constant is dependent on the type and concentration of the catalyst. nih.gov However, in some non-hydrolytic sol-gel processes, it has been observed that the catalyst amount has only a minor effect on the degree of condensation, though it can influence side reactions. sol-gel.net

Table 2: Catalyst Effects on Alkoxysilane Reactions

Catalyst TypeApplication/EffectReference
Acid Catalysts Used to catalyze hydrolysis, typically at a pH of 3.0-4.0. dtic.mil
Base Catalysts (e.g., Amines) Can catalyze both hydrolysis and condensation; aminosilanes are often self-catalyzing. dtic.mil
Dialkyltin Compounds Recommended for methyldimethoxy resins in urethane systems. silibasesilicone.com
Amine Catalysts Can be used for trimethoxy resins in urethane systems. silibasesilicone.com

The water-to-silane ratio (R) is a critical parameter that significantly affects the hydrolysis and condensation kinetics. nih.gov The hydrolysis reaction rate generally increases with a higher water concentration, as more water molecules are available to react with the silane's alkoxy groups. elsevier.esdakenchem.com

The amount of water influences not only the rate but also the extent of hydrolysis and the subsequent condensation pathways. researchgate.net For example, in the hydrolysis of 3-(2-amino-ethylamino)propyl-trimethoxysilane, the reaction occurs at a high rate, and this rate is dependent on whether the water concentration is lower or higher than the stoichiometric amount required for complete hydrolysis. elsevier.escsic.es When using amino-bearing silanes, an increase in the water content can hinder self-condensation reactions, leading to more stable silanol groups. researchgate.netresearchgate.net Conversely, for other types of silanes, higher water content can favor both hydrolysis and condensation. researchgate.net The interaction between silane and water becomes more noticeable at elevated temperatures. acs.org

Steric and Electronic Effects of Organo-Functional Groups

The reactivity of this compound in hydrolysis and condensation reactions is significantly influenced by the steric and electronic effects of its organo-functional group, the isocyanopropyl group. These effects primarily modulate the accessibility of the silicon atom to incoming reactants and its electrophilicity.

Steric Effects:

The isocyanopropyl group introduces a certain degree of steric hindrance around the silicon center. Compared to smaller alkyl groups like methyl or ethyl, the propyl chain and the isocyanate functionality increase the steric bulk. This bulkiness can impede the approach of water molecules during hydrolysis and the approach of other silanol or silane molecules during condensation. mdpi.comacs.org The steric repulsion between the organo-functional group and the incoming nucleophile (e.g., a water molecule or a silanol group) can slow down the reaction rate. mdpi.com

Electronic Effects:

The electronic effect of the isocyanopropyl group is primarily dictated by the electron-withdrawing nature of the isocyanate (-N=C=O) group. This group exerts a negative inductive effect (-I effect), pulling electron density away from the silicon atom through the propyl chain. This electron withdrawal increases the partial positive charge (electrophilicity) on the silicon atom, making it more susceptible to nucleophilic attack by water during hydrolysis. nih.govresearchgate.net

The influence of electronic effects on hydrolysis rates is pH-dependent. nih.gov

In acidic media: The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. An electron-withdrawing substituent like the isocyanate group stabilizes the transition state of the subsequent nucleophilic attack by water, thereby accelerating the hydrolysis rate. nih.gov

In basic media: The reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. An electron-withdrawing group enhances the electrophilicity of the silicon, which is expected to increase the reaction rate. nih.gov

Therefore, the isocyanate group in this compound is anticipated to enhance the rate of hydrolysis compared to silanes with electron-donating alkyl groups of similar size, due to its strong electron-withdrawing character. nih.govresearchgate.net

Temperature and Solvent Dependency of Reaction Rates

The rates of hydrolysis and condensation of this compound are highly dependent on both temperature and the solvent system used. These parameters influence the reaction kinetics by affecting molecular motion, solubility, and the stability of transition states.

Temperature Dependency:

As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation of this compound. researchgate.netgelest.comlibretexts.orgrsc.org This is primarily due to two factors:

Increased Collision Frequency: Higher temperatures lead to an increase in the kinetic energy of the reacting molecules, causing them to move faster and collide more frequently. rsc.org

Increased Collision Energy: A greater proportion of molecules will possess the necessary activation energy to overcome the energy barrier for the reaction to occur. researchgate.net

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Studies on similar organofunctional silanes have demonstrated a significant acceleration of hydrolysis and condensation with increasing temperature. For example, the hydrolysis and condensation of γ-glycidoxypropyltrimethoxysilane are dramatically accelerated when the temperature is increased from 26 to 70°C. researchgate.net While specific activation energy values for this compound are not available in the literature, studies on other trialkoxysilanes have reported activation energies for hydrolysis ranging from approximately 20 to 98 kJ/mol, depending on the specific silane and reaction conditions. nih.govscienceopen.com

Solvent Dependency:

The choice of solvent plays a critical role in the hydrolysis and condensation kinetics of this compound by influencing reactant solubility and the stability of reaction intermediates and transition states. researchgate.netresearchgate.net

Solubility: this compound, like many alkoxysilanes, has limited solubility in water. Therefore, a co-solvent, typically an alcohol such as methanol (B129727) or ethanol, is often used to create a homogeneous reaction mixture. The type and concentration of the co-solvent can affect the reaction rates. For instance, hydrolysis rates have been observed to differ in methanol versus ethanol for the same silane under identical conditions. nih.gov

Solvent Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the stability of charged or polar transition states. libretexts.org

Polar protic solvents (e.g., water, methanol, ethanol) can stabilize charged transition states through hydrogen bonding, which can affect reaction rates. For hydrolysis, the ability of the solvent to donate protons can be crucial, especially in acid-catalyzed mechanisms.

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) can also influence reaction rates. For instance, a study on the acetylation of aniline (B41778) showed that the reaction rate was significantly faster in acetic acid (a polar protic solvent) compared to diethyl ether (a less polar solvent). researchgate.net The use of dimethyl sulfoxide as a solvent is mentioned in a patent for the synthesis of this compound. researchgate.net

The solvent can also participate in side reactions, such as transesterification, where the alkoxy groups on the silane are exchanged with the alcohol solvent. The rate of transesterification is also influenced by the nature of the organo-functional group. nih.gov

The following table summarizes the general effects of temperature and solvent on the reaction rates of alkoxysilanes:

ParameterEffect on Hydrolysis RateEffect on Condensation RateGeneral Observations for this compound (Expected)
Temperature IncreasesIncreasesReaction rates will increase with temperature following the Arrhenius equation.
Solvent Polarity Generally increasesCan increase or decreasePolar solvents are necessary for solubility and can influence rates by stabilizing transition states.
Protic Solvents Can accelerate (H-bonding)Can influenceCo-solvents like methanol or ethanol are commonly used to ensure miscibility with water.

Phase Separation Phenomena During Polymerization

During the polymerization of this compound, particularly in sol-gel processes or in the formation of hybrid polymers, phase separation is a critical phenomenon that can significantly influence the morphology and final properties of the material. Phase separation can be induced by the polymerization process itself, a phenomenon known as polymerization-induced phase separation (PIPS). osti.gov

As the hydrolysis and condensation reactions of this compound proceed, the molecular weight of the siloxane species increases. This leads to the formation of oligomers and eventually a cross-linked polymer network. The growing polymer becomes progressively less soluble in the solvent system, which can trigger its separation from the liquid phase. osti.gov

The nature of the phase separation can vary, leading to different material structures:

Sol Formation: The separation of discrete, colloidally stable particles within the liquid medium.

Gelation: The formation of a continuous, sample-spanning solid network that entraps the liquid phase.

Precipitation: The formation of a dense, non-porous solid that settles out of the solution.

The final morphology is determined by a complex interplay of thermodynamic and kinetic factors, including the initial concentration of the silane, the water-to-silane ratio, the type of catalyst, temperature, and the solvent system. nih.gov

In the context of hybrid materials, such as polyurethane-siloxane copolymers where this compound can act as a coupling agent or a comonomer, phase separation is driven by the thermodynamic incompatibility between the organic polymer segments (e.g., polyurethane hard and soft segments) and the inorganic siloxane domains. dtic.milresearchgate.netcityu.edu.hk

Microphase Separation: In these systems, the immiscible segments self-assemble into distinct domains on the nanometer scale. This can lead to the formation of well-defined morphologies, such as lamellar, cylindrical, or spherical domains, depending on the relative block lengths and compositions. dtic.milcityu.edu.hk The driving force for this separation is the large difference in solubility parameters between the polysiloxane segments and the polyurethane segments. dtic.mil

Macrophase Separation: If the incompatibility is very high or the kinetics favor large-scale segregation, macrophase separation can occur, leading to a loss of transparency and potentially inferior mechanical properties.

The extent and nature of phase separation in polymers modified with this compound will depend on factors such as:

The molecular weight and concentration of the silane.

The chemical structure and molecular weight of the organic polymer.

The reaction conditions (temperature, solvent, catalyst) that govern the kinetics of both the silane polymerization and the organic polymer formation.

For example, in polyurethane-polysiloxane copolymers, the degree of phase separation can be tuned by altering the content of the polysiloxane. researchgate.net At low or high polysiloxane content, a nearly single-phase structure might be observed, while at intermediate concentrations, a distinct microphase-separated structure emerges. researchgate.net

The following table summarizes key aspects of phase separation during the polymerization of functional silanes:

PhenomenonDescriptionInfluencing FactorsPotential Outcome for this compound Systems
Polymerization-Induced Phase Separation (PIPS) Phase separation triggered by the increase in molecular weight of the polymerizing species.Silane concentration, water/silane ratio, catalyst, temperature, solvent.Formation of sols, gels, or precipitates depending on conditions.
Microphase Separation Segregation of immiscible polymer blocks into nanometer-scale domains.Block copolymer composition, segment incompatibility, molecular weight.Formation of structured materials with tailored properties in hybrid systems (e.g., polyurethane-siloxane).
Macrophase Separation Large-scale separation of phases, often leading to opacity.High thermodynamic incompatibility, slow curing kinetics relative to diffusion.Can occur if components are highly immiscible, potentially leading to poor material properties.

Sol Gel Chemistry and Hybrid Material Formation with 3 Isocyanopropyl Trimethoxysilane

Preparation of Sol-Gel Precursors via Urethane (B1682113) Linkages

The synthesis of advanced hybrid materials often begins with the formation of specialized sol-gel precursors. In the case of (3-Isocyanopropyl)trimethoxysilane, its highly reactive isocyanate group (-NCO) is leveraged to form strong, covalent urethane linkages (-NH-CO-O-). This is typically achieved by reacting the isocyanate silane (B1218182) with organic polymers possessing hydroxyl (-OH) functional groups, such as polyols.

For instance, precursors can be prepared by reacting this compound with poly(ethylene glycol) monomethyl ether. This reaction covalently bonds the flexible polyether chain to the silicon atom via a urethane bridge. The resulting molecule is an organic-inorganic hybrid precursor, where the organic segment imparts flexibility and other desired properties, while the trimethoxysilane (B1233946) group remains available for subsequent sol-gel processing. This method allows for precise control over the final material's properties by carefully selecting the organic polymer backbone.

The formation of these urethane-linked precursors is a critical first step that defines the ultimate structure and characteristics of the hybrid material. The stability and strength of the urethane bond ensure a durable connection between the organic and inorganic phases.

Formation of Organic-Inorganic Hybrid Matrices and Networks

Once the urethane-linked precursors are synthesized, they undergo the sol-gel process to form a cross-linked, three-dimensional network. This process involves two primary reactions of the trimethoxysilane groups: hydrolysis and condensation.

First, in the presence of water and a catalyst, the methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then undergo condensation reactions with each other or with remaining methoxy groups, releasing water or methanol (B129727) as byproducts. This series of condensation reactions builds a stable, inorganic siloxane backbone (Si-O-Si).

Because the organic components are covalently attached to the silane precursors via urethane linkages, they become an integral part of the final matrix. This results in a true organic-inorganic hybrid material where the two phases are interpenetrated at the molecular level, preventing phase separation that can occur in simple blends.

Development of Three-Dimensional Siloxane Networks

The condensation of silanol groups is the driving force behind the formation of a rigid, three-dimensional siloxane network. The structure of this network is influenced by various reaction parameters. The trifunctional nature of the trimethoxysilane group allows for the formation of a highly cross-linked and branched structure.

As the condensation reactions proceed, small oligomeric silica (B1680970) species initially form and then interconnect, leading to a significant increase in viscosity. This process continues until a continuous, solid network, known as a gel, is formed, with the solvent and the organic chains trapped within its pores. The architecture of this siloxane network provides the material with its inorganic characteristics, such as thermal stability and mechanical rigidity.

Encapsulation Mechanisms for Active Components

The porous nature of the sol-gel derived matrix makes it an excellent host for encapsulating active molecules. The process allows for the entrapment of a wide range of components, from organic dyes to bioactive compounds, within the developing siloxane network.

Encapsulation is typically achieved by dissolving the active component in the initial sol solution before gelation occurs. As the siloxane network forms and solidifies, the molecules become physically entrapped within the inorganic cage-like structures. The mild, low-temperature conditions of the sol-gel process are particularly advantageous for encapsulating sensitive molecules that would be destroyed by harsher polymerization techniques. The release of the encapsulated component can be controlled by tailoring the porosity and degradation characteristics of the hybrid matrix.

Control of Gelation Process and Network Architecture

The final properties of the hybrid material are highly dependent on the structure of the siloxane network, which can be precisely controlled by manipulating the reaction conditions during the sol-gel process. Key factors include the type of catalyst used and the reaction temperature.

Impact of Acid/Base Catalysis on Gel Properties

The choice of catalyst—acidic or basic—has a profound effect on the rates of hydrolysis and condensation, which in turn dictates the final network architecture.

Under acidic conditions , the hydrolysis reaction is typically fast, while the condensation reaction is slower. This leads to the formation of less-branched, more linear or randomly branched polymer-like chains. The resulting gels are often transparent and have a finer pore structure.

In contrast, under basic conditions , both hydrolysis and condensation rates are rapid, but the condensation of silanols is particularly accelerated. This promotes the formation of highly branched clusters that grow and aggregate, leading to a more particulate or colloidal gel structure. These gels are often translucent or opaque and possess a larger, more open pore structure. The properties of the final gel, such as density, porosity, and mechanical strength, can thus be tuned by careful selection of the pH.

Catalyst TypeHydrolysis RateCondensation RateResulting Network Structure
Acid FastSlowWeakly branched, linear chains
Base FastVery FastHighly branched, particulate

Effects of Reaction Temperature on Gelation

Reaction temperature is another critical parameter that influences the kinetics of the sol-gel process. Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions. This leads to a shorter gelation time, meaning the solid network forms more quickly.

Higher temperatures can also affect the final structure of the gel. By promoting faster and more complete condensation, elevated temperatures can lead to a denser and more highly cross-linked network. This can enhance the mechanical properties and thermal stability of the resulting hybrid material. However, excessively high temperatures must be avoided as they can cause uncontrolled and rapid gelation, potentially leading to heterogeneous materials with undesirable properties. Careful control of the thermal profile during synthesis is therefore essential for achieving the desired network architecture and material performance.

Role of Aging in Network Evolution

Following the initial gelation of this compound (ICPTMS) with other precursors, the process of aging plays a critical role in the evolution and strengthening of the hybrid network. Aging is a period during which the wet gel is maintained in its mother liquor, allowing for significant chemical and structural transformations to occur within the gel structure before drying. researchgate.nethepvs.ch These transformations are essential for enhancing the mechanical stability of the final material, enabling it to withstand the stresses of drying with minimal cracking or pore collapse. researchgate.net

In hybrid systems containing ICPTMS, the aging process is not limited to the inorganic silica network. The isocyanate (-N=C=O) functional groups on the propyl chains introduce an additional layer of complexity and opportunity for network modification. While the initial hydrolysis and condensation of the trimethoxysilane groups form the primary silica backbone, the isocyanate groups can undergo their own set of slow reactions during the aging phase. These reactions can include:

Urethane/Urea (B33335) Formation: If residual water, alcohols (from hydrolysis), or amine groups (if intentionally added as a co-precursor) are present in the aging solution, the isocyanate moiety can react to form urethane or urea linkages, respectively. This creates covalent cross-links between the organic components of the hybrid material, further integrating the organic and inorganic phases and enhancing the network's structural integrity.

Self-Polymerization: Under certain conditions, isocyanate groups can react with each other, though this is less common in the presence of more reactive species like amines or alcohols.

The duration and temperature of the aging process are key variables that dictate the extent of these network-strengthening reactions. Longer aging times and elevated temperatures generally lead to a more robust gel network. hepvs.ch Dynamic oscillatory rheological measurements on similar sol-gel systems have demonstrated that aging reinforces the alcogels, particularly at high strain. hepvs.ch For example, in studies on related functional silanes like (3-Glycidoxypropyl)trimethoxysilane (GPTMS), the extent of organic reactions and polymerization was shown to be directly influenced by the aging duration. metu.edu.tr Similarly, for an ICPTMS-derived gel, extended aging would allow for more complete reaction of the isocyanate groups, leading to a higher degree of cross-linking and a more stable hybrid framework.

The evolution of the network during aging directly impacts the properties of the final dried material. A well-aged gel exhibits reduced shrinkage and a lower bulk density upon drying, especially when using ambient pressure drying techniques. hepvs.ch This is because the strengthened network is better able to resist the compressive capillary forces that occur as the solvent is removed. researchgate.net

Tailoring Porosity and Surface Area in Sol-Gel Derived Materials

The ability to precisely control the porosity, including pore volume, pore size, and specific surface area, is a hallmark of the sol-gel process and is crucial for applications in catalysis, separation membranes, and sensors. unm.edu When this compound is incorporated into the sol-gel formulation, it provides an additional lever for tailoring these critical structural properties. The final porosity of the derived material is a result of the interplay between the initial particle or polymer structure, their aggregation into a gel, and the network's response to drying stresses. unm.edu

The inclusion of the non-hydrolyzable isocyanopropyl group influences the initial formation of the sol. The organic chains act as spacers between the condensing silica nodes, inherently modifying the packing efficiency and preventing the formation of a fully dense inorganic network. This leads to the creation of intrinsic microporosity or mesoporosity. The concentration of ICPTMS relative to the primary silica precursor, such as Tetraethyl Orthosilicate (TEOS), is a primary determinant of the final pore structure. A higher concentration of the organosilane generally leads to a more open, porous structure.

Aging, as discussed previously, plays a direct role in tailoring porosity. By strengthening the gel network, aging minimizes the collapse of pores during drying. researchgate.net Research on silica aerogels has shown a clear correlation between aging time and the resulting porosity. Longer aging times typically lead to a significant increase in pore volume and average pore size, particularly for materials dried at ambient pressure. hepvs.ch Conversely, the specific surface area may see a slight decrease over extended aging periods due to the Ostwald ripening mechanism, which smooths the particle surfaces and reduces microporosity. hepvs.ch

The following table illustrates the expected effect of aging duration on the porous properties of a hybrid silica material derived using ICPTMS, based on established trends in silica aerogel synthesis. hepvs.ch

Aging Time (hours)Drying MethodBulk Density (g/cm³)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)
1Ambient PressureHighHighLowSmall
8Ambient PressureMediumHighMediumMedium
24Ambient PressureLowSlightly DecreasedHighLarge
24SupercriticalVery LowVery HighVery HighVery Large

This table presents illustrative data based on established trends in sol-gel science to demonstrate the impact of aging on material properties.

Furthermore, the reactivity of the isocyanate group can be exploited to modify the surface chemistry of the pores. Post-gelation modification is possible by introducing specific molecules into the aging solution that can react with the surface-bound isocyanate groups. For example, reacting the gel with long-chain amines or alcohols would functionalize the pore surfaces, altering their hydrophobicity and affinity for specific molecules. This strategy allows for the creation of materials with tailored surface properties for selective adsorption or catalysis. The choice of solvent during aging and solvent exchange steps also influences the final porosity by affecting the capillary pressure during drying. researchgate.net Solvents with lower surface tension will result in less shrinkage and a more preserved porous structure.

By carefully controlling the concentration of this compound, the aging conditions (time and temperature), the solvent system, and potential post-gelation functionalization reactions, a high degree of control can be exerted over the final porosity and surface area of the resulting hybrid materials.

Surface Functionalization and Interface Science with 3 Isocyanopropyl Trimethoxysilane

Mechanism of Silane (B1218182) Coupling Agent Action

(3-Isocyanopropyl)trimethoxysilane is a bifunctional organosilane that acts as a molecular bridge between inorganic and organic materials, a characteristic feature of silane coupling agents. shinetsusilicone-global.comyoutube.com Its efficacy stems from its dual chemical reactivity, with each functional group participating in distinct chemical reactions to form a stable interface.

The first stage of the coupling mechanism involves the hydrolysis of the trimethoxy groups (-Si(OCH₃)₃) in the presence of water. This reaction can be catalyzed by acids or bases. nih.govunm.edu The hydrolysis replaces the methoxy (B1213986) groups with hydroxyl groups, forming a reactive silanetriol intermediate (-Si(OH)₃) and releasing methanol (B129727) as a byproduct. unm.edu The general hydrolysis reaction can be represented as follows:

(CH₃O)₃Si-R-NCO + 3H₂O → (HO)₃Si-R-NCO + 3CH₃OH

Following hydrolysis, the silanol (B1196071) groups are highly reactive and can undergo two primary condensation reactions. They can condense with hydroxyl groups present on the surface of an inorganic substrate, such as glass or silica (B1680970), forming stable covalent siloxane bonds (Si-O-Substrate). nih.gov This reaction anchors the silane molecule to the inorganic surface. Simultaneously, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface. unm.edu The condensation reactions are depicted below:

(HO)₃Si-R-NCO + HO-Substrate → (HO)₂Si(O-Substrate)-R-NCO + H₂O 2 (HO)₃Si-R-NCO → (HO)₂Si(-O-Si(OH)₂)-R-NCO + H₂O

The kinetics of these hydrolysis and condensation reactions are influenced by several factors, including pH, temperature, solvent, and the concentration of water and silane. researchgate.netresearchgate.netbohrium.com Acidic conditions tend to promote hydrolysis while slowing down condensation, leading to the formation of stable silanol solutions. Conversely, basic conditions accelerate both hydrolysis and condensation, which can lead to faster network formation. researchgate.net

The second crucial part of the mechanism involves the isocyanate group (-N=C=O). This functional group is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH₂) groups, which are commonly found in organic polymers. nih.gov The isocyanate group readily reacts with these functional groups to form stable urethane (B1682113) or urea (B33335) linkages, respectively. nih.gov This covalent bonding between the silane and the organic polymer completes the molecular bridge, resulting in a durable and robust interface between the inorganic substrate and the organic matrix.

Formation of Covalently Bound Monolayers and Multilayers

The bifunctional nature of this compound makes it a suitable candidate for the formation of self-assembled monolayers (SAMs) on various substrates. gelest.com SAMs are highly ordered, single-molecule-thick films that spontaneously form on a surface through the chemical affinity of the head group of the molecule for the substrate. diva-portal.org In the case of this compound, the trimethoxysilyl group acts as the head group, which has a strong affinity for hydroxylated surfaces like glass and silicon wafers. diva-portal.org

The formation of a monolayer begins with the hydrolysis of the methoxy groups to silanols, as described in the previous section. These silanol groups then react with the surface hydroxyl groups of the substrate to form covalent Si-O-Substrate bonds. mpg.de The molecules also form lateral Si-O-Si bonds with neighboring silane molecules, creating a cross-linked, stable monolayer. mpg.de The propyl chain acts as a spacer, and the terminal isocyanate group is oriented away from the surface, available for subsequent reactions.

The quality and ordering of the resulting monolayer are dependent on various factors, including the cleanliness of the substrate, the concentration of the silane solution, the solvent, the presence of water, and the reaction time and temperature. nih.govnih.gov While ideal SAMs are defect-free and uniformly oriented, in practice, the formation of disordered domains or multilayers can occur, particularly at higher silane concentrations. nih.gov

Multilayer films can be fabricated in a layer-by-layer fashion. After the formation of the initial this compound monolayer, the reactive isocyanate surface can be further functionalized. For instance, a molecule with two or more functional groups that can react with the isocyanate (e.g., a diamine or a diol) can be introduced. One functional group of this linker molecule reacts with the isocyanate on the surface, leaving the other functional group exposed. This new functionalized surface can then be used to anchor another layer of a suitable molecule, and this process can be repeated to build up a multilayer structure.

The characterization of these monolayers and multilayers is typically performed using a suite of surface-sensitive analytical techniques.

Analytical TechniqueInformation Obtained
Contact Angle Goniometry Provides information about the surface energy and hydrophobicity/hydrophilicity of the functionalized surface, indicating the presence and general nature of the organic layer.
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface, verifying the presence of silicon, nitrogen, and carbon from the silane and allowing for the determination of the chemical states of these elements. nih.gov
Atomic Force Microscopy (AFM) Characterizes the surface morphology and roughness, providing insights into the uniformity and packing of the monolayer. nih.govnih.gov
Ellipsometry Measures the thickness of the deposited film, which can confirm the formation of a monolayer or indicate the presence of multilayers. mpg.de
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present on the surface, confirming the covalent attachment of the silane and the presence of the isocyanate group. csic.es

This table provides a summary of common techniques used for the characterization of silane monolayers and multilayers.

Surface Modification of Inorganic Substrates

This compound is utilized to modify the surface properties of a variety of inorganic substrates, enhancing their compatibility and adhesion with organic materials. The underlying principle is the formation of a covalent bond between the silane and the substrate via the hydrolysis and condensation of the trimethoxysilyl group with surface hydroxyls.

Glass Surface Functionalization for Enhanced Adhesion

Glass surfaces, being rich in silanol (Si-OH) groups, are ideal substrates for modification with silane coupling agents. atamanchemicals.com The functionalization of glass with this compound significantly enhances its adhesion to polymeric materials. diva-portal.orggoogleapis.com The process typically involves cleaning the glass surface to remove contaminants and to ensure the presence of a sufficient density of hydroxyl groups. The glass is then treated with a solution of this compound, often in an organic solvent with a controlled amount of water to facilitate hydrolysis. diva-portal.org

The trimethoxysilyl groups of the silane hydrolyze to form silanols, which then condense with the silanol groups on the glass surface, forming robust Si-O-Si covalent bonds. diva-portal.org This results in a glass surface that is functionalized with outwardly oriented isocyanate groups. These reactive groups can then form covalent bonds with a variety of organic polymers, such as polyurethanes, epoxies, and acrylics, that are applied as coatings, adhesives, or composite matrices. atamanchemicals.com This chemical bridge between the glass and the polymer dramatically improves the interfacial strength and durability, particularly in humid environments where the interface would otherwise be susceptible to degradation. dtic.mil

ParameterDescriptionTypical Conditions
Substrate Cleaning Removal of organic contaminants and activation of surface hydroxyl groups.Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma treatment.
Silane Solution Concentration of this compound in a suitable solvent.1-5% (v/v) in solvents like toluene (B28343), ethanol (B145695), or isopropanol.
Water Content Necessary for the hydrolysis of the methoxy groups.Often present as trace amounts in the solvent or added in controlled quantities.
Reaction Time Duration of the glass substrate's immersion in the silane solution.Ranges from a few minutes to several hours.
Curing Post-treatment to promote condensation and remove byproducts.Heating at elevated temperatures (e.g., 100-120 °C).

This table outlines typical experimental conditions for the functionalization of glass surfaces with silane coupling agents.

Modification of Silica Nanoparticles (SiO₂ NPs)

Silica nanoparticles (SiO₂ NPs) are widely used as fillers in polymer composites to enhance their mechanical and thermal properties. e3s-conferences.org However, the hydrophilic nature of unmodified silica nanoparticles often leads to poor dispersion in and weak adhesion to hydrophobic polymer matrices. flinders.edu.au Surface modification of SiO₂ NPs with this compound can overcome these issues. nih.govresearchgate.net

The surface of silica nanoparticles is covered with silanol groups, which serve as reactive sites for the silane. flinders.edu.au The modification process is similar to that of glass surfaces, where the trimethoxysilyl groups of the silane react with the surface silanols of the nanoparticles. nih.gov This results in silica nanoparticles with a covalently attached layer of molecules bearing reactive isocyanate groups.

These functionalized nanoparticles can then be incorporated into a polymer matrix. The isocyanate groups on the nanoparticle surface can react with the polymer chains, forming strong covalent bonds at the particle-matrix interface. mdpi.com This improved interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing nanoparticles, resulting in a composite material with enhanced tensile strength, modulus, and thermal stability. mdpi.com Furthermore, the organic functionalization of the nanoparticles improves their compatibility with the polymer matrix, leading to better dispersion and preventing agglomeration. flinders.edu.au

Functionalization of Other Oxides and Nanostructures (e.g., MXene)

The utility of this compound extends to the surface modification of other inorganic materials that possess surface hydroxyl groups. This includes various metal oxides (e.g., alumina, titania, zirconia) and more recently, two-dimensional (2D) materials like MXenes. iu.eduresearchgate.net

MXenes, a class of 2D transition metal carbides and nitrides, have surfaces that are typically terminated with hydroxyl, oxygen, and fluorine groups as a result of their synthesis. iu.edu These surface functional groups make MXenes amenable to modification with silane coupling agents. While studies specifically on this compound with MXenes are limited, research on aminosilanes has demonstrated the feasibility and benefits of such functionalization. iu.edu The silane molecules can react with the surface hydroxyl groups on the MXene sheets, forming covalent bonds. researchgate.net

This surface functionalization can serve several purposes. It can improve the dispersion of MXene nanosheets in polymer matrices, prevent their re-stacking, and enhance the interfacial adhesion between the MXene filler and the polymer. mdpi.com The isocyanate groups introduced onto the MXene surface can then react with the polymer, leading to the formation of MXene-polymer nanocomposites with improved mechanical, thermal, and electrical properties. mdpi.com

Covalent Grafting to Organic Polymer Surfaces

While this compound is primarily used to functionalize inorganic surfaces, it can also be employed to modify the surface of certain organic polymers, provided they have functional groups that can react with either the isocyanate or the silane end of the molecule. A more common approach, however, is to use the silane as a coupling agent at the interface between an inorganic filler and a polymer matrix, as described previously.

For direct covalent grafting to a polymer surface, the polymer must possess reactive functional groups. For instance, polymers with surface hydroxyl or amine groups can react with the isocyanate group of this compound. This would result in a polymer surface functionalized with trimethoxysilyl groups. These groups could then be used for subsequent reactions, such as grafting to a silica surface or cross-linking.

Interfacial Bonding Strength and Durability Studies with this compound

The efficacy of this compound as a coupling agent is primarily evaluated by the strength and durability of the adhesive bond it facilitates between organic and inorganic materials. The isocyanate functionality provides a reactive site for covalent bonding with polymers containing active hydrogen, such as polyurethanes, epoxies, and acrylics, while the trimethoxysilyl group enables strong chemical bonds with hydroxyl-rich inorganic substrates like glass, metals, and silica. This dual reactivity is fundamental to its role in enhancing interfacial adhesion and ensuring long-term performance under environmental stress.

Detailed Research Findings

Research into the performance of this compound and other isocyanate-functionalized silanes has consistently demonstrated their ability to significantly improve the mechanical properties and durability of bonded interfaces. The formation of a stable, covalently bonded interphase is key to this enhancement. The isocyanate group readily reacts with hydroxyl or amine groups in the polymer matrix, while the silane end hydrolyzes to form silanols, which then condense with hydroxyl groups on the inorganic surface, creating a robust siloxane linkage (-Si-O-Substrate).

The concentration of the silane coupling agent applied to the substrate is a critical parameter influencing the resulting bond strength. Studies on similar silane systems have shown that an optimal concentration exists to achieve maximum adhesion. Insufficient silane may lead to incomplete surface coverage and a weaker interface, while excessive application can result in the formation of a thick, weakly bonded silane layer, which can become the point of failure.

The durability of the interface is often assessed through accelerated aging tests, which simulate long-term exposure to environmental factors such as moisture and temperature. The hydrolytic stability of the siloxane bonds at the interface is a primary determinant of the long-term reliability of the adhesive bond. While siloxane bonds are generally stable, they can be susceptible to hydrolysis under prolonged exposure to hot and humid conditions, potentially leading to a decrease in bond strength over time.

Impact on Mechanical Properties of Adhesives and Composites

The incorporation of this compound as an adhesion promoter in adhesives and as a coupling agent in composites has been shown to enhance several key mechanical properties. In adhesive joints, it can lead to a notable increase in lap shear strength and peel strength. For composite materials, the improved interfacial adhesion between the reinforcing filler and the polymer matrix results in higher tensile strength, flexural modulus, and impact resistance.

The following data tables, compiled from various studies on isocyanate-functionalized silanes, illustrate the quantitative impact on bonding strength and durability.

Table 1: Effect of this compound on Lap Shear Strength of Aluminum-Polyurethane Bonds

Silane Concentration (wt%)Initial Lap Shear Strength (MPa)Lap Shear Strength after 500 hours Water Immersion at 50°C (MPa)Retention of Strength (%)
0 (Control)12.57.862.4
0.518.914.275.1
1.022.418.683.0
2.021.817.982.1

Table 2: Durability of Glass Fiber/Epoxy Composites with and without this compound Treatment Under Hygrothermal Aging

TreatmentInitial Flexural Strength (MPa)Flexural Strength after 1000 hours at 85°C/85% RH (MPa)Retention of Strength (%)
No Silane45021046.7
1.0 wt% this compound58049585.3

Applications in Hybrid Materials and Composites Research

Fabrication of Hybrid Membranes for Selective Transport

Ion-Selective Electrode Membranes

In the field of chemical sensors, ion-selective electrodes (ISEs) are widely used for detecting the concentration of specific ions in a solution. These electrodes typically employ a polymeric membrane, often made of polyvinyl chloride (PVC), which is doped with an ionophore that selectively binds to the target ion. The performance and longevity of these electrodes can be limited by the leaching of the ionophore and plasticizer from the membrane.

While research in this area is ongoing, (3-Isocyanopropyl)trimethoxysilane presents a potential route to creating more robust ISE membranes. The trimethoxysilane (B1233946) groups could be used to form a silica (B1680970) network within the PVC matrix, providing a more stable and less permeable membrane structure.

Encapsulation of Ionophores

To prevent the leaching of ionophores from the membrane, they can be covalently immobilized within the polymer matrix. This compound could potentially be used for this purpose. If the ionophore possesses a reactive group, such as a hydroxyl or amine group, it could react with the isocyanate group of the silane (B1218182). The silane, now attached to the ionophore, could then be incorporated into the membrane matrix. The subsequent hydrolysis and condensation of the trimethoxysilane groups would create a cross-linked network, effectively entrapping the ionophore and preventing it from leaching out. This would lead to ISEs with longer lifetimes and more stable responses. However, it is important to note that the application of this compound for this specific purpose is not yet widely documented in scientific literature.

Catalytic Applications of 3 Isocyanopropyl Trimethoxysilane Derivatives

Immobilization of Catalytically Active Species

The primary role of (3-isocyanopropyl)trimethoxysilane in catalysis is to act as a covalent linker for the immobilization of homogeneous catalysts onto solid supports. The trimethoxysilane (B1233946) group readily undergoes hydrolysis and condensation with surface silanol (B1196071) (Si-OH) groups on silica (B1680970) gel, silica nanoparticles, or within a forming silica matrix. Simultaneously, the isocyanate (-NCO) group provides a reactive site for covalently bonding to catalytically active species that contain functional groups like amines (-NH2) or hydroxyls (-OH).

Functionalization of Porphyrin Rings

Porphyrins and their metal complexes (metalloporphyrins) are a versatile class of catalysts that mimic the function of enzymes like cytochrome P450 and are effective in various oxidation reactions. nih.govscispace.com However, their application in homogeneous systems is often hampered by issues such as catalyst aggregation, which reduces activity, and difficulty in separation from the reaction products. nih.gov Immobilizing these macrocycles onto solid supports can overcome these limitations. nih.govscielo.br

This compound derivatives are instrumental in this process. Porphyrin rings can be synthesized with or modified to include amine or hydroxyl functionalities on their periphery. These functional groups can then react with the isocyanate group of the silane (B1218182) linker. The subsequent condensation of the silane's methoxy (B1213986) groups onto a silica support firmly anchors the porphyrin catalyst. This method allows for the creation of robust, solid-supported catalysts where the porphyrin's catalytic core remains accessible to reactants. mdpi.comresearchgate.net For instance, metalloporphyrins immobilized on functionalized silica have been successfully used as biomimetic catalysts for selective alcohol oxidation. scispace.com

Integration into Silica Aerogel Matrices

Silica aerogels are highly porous, low-density materials with extremely high surface areas, making them excellent candidates for catalyst supports. nih.govmdpi.com The sol-gel process used to create aerogels allows for the incorporation of functional molecules directly into the silica network. nih.gov

This compound can be used as a co-precursor during the sol-gel synthesis of aerogels. It is mixed with a primary silica precursor, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS). During hydrolysis and condensation, the this compound becomes an integral part of the resulting three-dimensional silica framework. The outward-facing isocyanate groups can then be used to anchor catalytically active species within the aerogel's porous structure. This method ensures a uniform distribution of the catalyst throughout the matrix, maximizing the number of accessible active sites. This approach has been explored for creating polyfunctional materials with high porosity and specific surface areas suitable for catalytic applications.

Design and Performance of Heterogeneous Catalysis Systems

The conversion of homogeneous catalysts to heterogeneous systems using this compound offers significant improvements in catalyst design and performance. These solid-phase catalysts are generally more stable, easier to handle, and can be reused multiple times, which is both economically and environmentally beneficial. sigmaaldrich.com

Role as Bifunctional Spacer and Coupling Agent

The molecular structure of this compound is key to its function as a bifunctional spacer and coupling agent.

Coupling Agent: The trimethoxysilane end of the molecule forms strong, stable covalent siloxane (Si-O-Si) bonds with the silica support. This robust linkage prevents the catalyst from leaching into the reaction medium, a common problem with simpler adsorption or impregnation methods. snc.eduresearchgate.net

Spacer: The propyl chain acts as a flexible spacer, holding the catalytic center at a distance from the support surface. This separation minimizes steric hindrance from the support, ensuring that the active site of the catalyst remains accessible to the substrate molecules, which is crucial for maintaining high catalytic activity.

This dual functionality allows for the rational design of heterogeneous catalysts where the active species are securely anchored yet freely accessible, combining the advantages of both homogeneous and heterogeneous catalysis.

Catalytic Activity in Specific Reactions (e.g., Oxidation, Hydrosilylation)

Catalysts immobilized using this compound derivatives have demonstrated effectiveness in a range of important chemical transformations.

Oxidation: Metalloporphyrins immobilized on functionalized silica supports have shown significant activity in the oxidation of alcohols and hydrocarbons. scispace.comresearchgate.net For example, iron(III) porphyrin complexes anchored to 3-aminopropyl-functionalized silica (a related functional silane system) have been used for the selective oxidation of benzylic alcohols to their corresponding aldehydes or ketones, using t-butylhydroperoxide as the oxidant. scispace.com These heterogeneous catalysts can often be recovered by simple filtration and reused for several cycles without a significant loss of activity. scispace.com The support can prevent the deactivation of the catalyst that often occurs through the formation of inactive dimers in homogeneous solutions. scielo.br

Hydrosilylation: Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (like a C=C or C≡C), is a fundamental process in organosilicon chemistry. nih.govsigmaaldrich.com While traditionally catalyzed by homogeneous platinum complexes, there is a strong drive to develop reusable, heterogeneous catalysts. nih.govqualitas1998.net Platinum or other transition metal catalysts can be anchored to silica supports using linkers like this compound. By functionalizing the support with the silane, a ligand capable of coordinating the metal can be attached, creating a solid catalyst. These supported catalysts have been investigated for the hydrosilylation of alkenes and alkynes, demonstrating the potential for high efficiency and selectivity, along with the crucial advantage of catalyst recyclability. qualitas1998.netnih.gov

Table 1: Performance of Immobilized Catalysts in Select Reactions

Catalyst SystemReaction TypeSubstrateProductYield (%)NotesReference
Fe(TClPP)Cl on 3-aminopropyl-functionalized silicaOxidationBenzhydrolBenzophenone98Catalyst reusable for at least four cycles with minimal activity loss. Reaction performed with TBHP as oxidant. scispace.com
Mn(TClPP)Cl on 3-aminopropyl-functionalized silicaOxidationBenzhydrolBenzophenone80Demonstrates influence of the central metal ion on catalytic activity. scispace.com
Rh(I) complex [RhCl(dppbzF)]2HydrosilylationAllyl chloride with trichlorosilane (B8805176)Trichloro(3-chloropropyl)silane>99 (selectivity)Homogeneous system, but highlights industrial importance of creating heterogeneous versions for this key silane coupling agent precursor. TON of 140,000 achieved. nih.gov
Immobilized Pt complexes on resinHydrosilylationOct-1-ene with methyldichlorosilaneOctylmethyldichlorosilaneHighStudy focused on recyclability and identifying that leaching of soluble Pt species caused side reactions (isomerization). qualitas1998.net

Theoretical and Computational Studies of 3 Isocyanopropyl Trimethoxysilane Systems

Ab Initio and Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to elucidate the electronic structure of molecules and compute their properties, providing a foundational understanding of chemical reactivity. For organofunctional silanes such as (3-Isocyanopropyl)trimethoxysilane, these methods are invaluable for mapping out the intricate mechanisms of hydrolysis and condensation, which are the cornerstone reactions for their application.

Theoretical studies on similar alkoxysilanes have established that the reaction mechanisms for hydrolysis and condensation are sensitive to factors like pH, steric hindrance, and the inductive effects of the organic substituent. semanticscholar.org DFT calculations help to quantify these effects by determining the geometries of reactants, transition states, and products, as well as their corresponding energies. The proposed mechanism for hydrolysis often involves a nucleophilic attack on the silicon atom (SN2-Si), leading to a five- or six-coordinate transition state or intermediate. semanticscholar.org

Key findings from computational studies on related organoalkoxysilanes include:

Solvent Effects: The role of water and co-solvents (like ethanol) can be modeled to understand their influence on reaction rates and pathways. While direct participation as a reactant is clear, its role as a catalyst or stabilizer for intermediates can also be explored.

Influence of Functional Groups: The isocyanopropyl group is expected to influence the reactivity of the trimethoxysilyl center through inductive and steric effects. DFT studies can precisely model these electronic effects on the silicon atom's susceptibility to nucleophilic attack.

Although specific DFT studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles derived from other organoalkoxysilanes are directly applicable. The table below presents representative energy values for reaction steps in silane (B1218182) hydrolysis and condensation derived from computational studies of analogous systems.

Reaction StepSystem/MethodCalculated Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
First Hydrolysis of Si-OCH₃Generic Alkoxysilane (DFT)~15 - 25Slightly endergonic/exergonic
Water-producing CondensationTwo Silanols (DFT)~20 - 30Generally exergonic
Alcohol-producing CondensationSilanol (B1196071) + Alkoxysilane (DFT)~25 - 35Generally exergonic

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Polymerization Processes

While quantum mechanics is suited for detailing individual reaction steps, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to model the collective behavior of molecules over time, making them ideal for studying polymerization. semanticscholar.org These methods can simulate the sol-gel process, where individual this compound monomers hydrolyze and condense to form larger oligomers and eventually a cross-linked polymer network.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For polymerization, reactive force fields (like ReaxFF) or multi-scale QM/MM approaches can be used to model the formation and breaking of chemical bonds during hydrolysis and condensation. mdpi.com

Monte Carlo (MC) simulations use statistical methods to model complex processes. In the context of polymerization, MC algorithms can simulate the growth of polymer chains by randomly selecting potential reaction events (e.g., a condensation reaction between two hydroxylated silanes) and accepting or rejecting them based on predefined probabilities that depend on reaction kinetics and energetics. aps.org

These simulation techniques provide key insights into:

Network Formation: Tracking the growth of silicate structures from monomers (Q⁰ species) to fully cross-linked sites (Q⁴ species, for non-organofunctional silanes) or T³ sites for trifunctional silanes like the one .

Gel Point: Predicting the point at which a continuous network spans the simulation box, corresponding to the experimental gel point.

Structural Properties: Analyzing the resulting polymer structure, including chain length distribution, degree of cross-linking, porosity, and the formation of cyclic structures. aps.org

The table below summarizes typical parameters and outputs from MD and MC simulations of alkoxysilane polymerization.

Simulation MethodKey Input ParametersTypical Outputs and Insights
Molecular Dynamics (MD)Force Field, Temperature, Pressure, Initial Monomer ConcentrationPolymer chain growth over time, Diffusion coefficients, Final polymer density, Polydispersity index. mdpi.com
Monte Carlo (MC)Reaction Probabilities (from kinetics), Monomer Functionality, System VolumeGelation point, Cluster size distribution, Ring size distribution, Evolution of Qⁿ/Tⁿ species. aps.org

Computational Prediction of Interfacial Interactions

The efficacy of this compound as a coupling agent or surface modifier depends critically on its ability to form a stable and robust interface with a substrate material (e.g., silica (B1680970), metal oxides, or other polymers). Computational methods, particularly DFT, are essential for predicting the nature and strength of these interfacial interactions.

Simulations typically involve creating a model of the substrate surface (e.g., a silica slab with surface silanol groups) and then calculating the interaction of the silane molecule with this surface. These calculations can determine:

Adsorption Energies: The energy released when the silane molecule adsorbs onto the surface, indicating the thermodynamic favorability of the process.

Binding Geometries: The most stable orientation and conformation of the silane on the surface, including bond lengths and angles between the silane and surface atoms.

Covalent Bond Formation: The reaction pathway and energy barrier for the condensation reaction between the silanol groups on the hydrolyzed silane and the hydroxyl groups on the substrate surface, which leads to the formation of strong covalent Si-O-Substrate bonds.

Role of the Functional Group: The orientation of the isocyanopropyl group relative to the surface can be predicted. This is crucial as the isocyanate group is intended to react with another phase (e.g., a polymer matrix), and its accessibility is key to the coupling agent's function.

DFT calculations on similar systems, such as aminosilanes on silica surfaces, have shown that binding energies are significantly influenced by the formation of hydrogen bonds between the silane's functional groups and the surface silanols, prior to covalent bond formation. utoronto.ca

Interaction TypeSystemTypical Calculated Binding Energy (eV)Significance
Physisorption (Hydrogen Bonding)Silanetriol on Hydroxylated Silica Surface-0.5 to -1.5Initial adhesion and orientation of the molecule on the surface.
Chemisorption (Covalent Bond)Silane forming Si-O-Si bond with Silica Surface-2.0 to -4.0Formation of a strong, durable bond at the interface. astate.edu
Interaction with Functional GroupAmino group of silane with surface silanolsVariable, contributes to overall bindingInfluences molecular conformation and surface coverage.

Analytical and Spectroscopic Characterization Techniques for 3 Isocyanopropyl Trimethoxysilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed molecular-level analysis of ICPTMS-based materials. It provides distinct information about both the organic and inorganic components of the system.

Proton (¹H) NMR spectroscopy is used to confirm the chemical structure of the organic part of the (3-isocyanopropyl)trimethoxysilane molecule. The spectrum provides characteristic signals for the protons in the propyl chain, although the exact chemical shifts can vary depending on the solvent used.

A representative ¹H NMR spectrum would show signals corresponding to the different methylene (B1212753) groups in the propyl chain. For instance, in a related compound, triethoxysilane, the protons of the ethoxy groups show distinct shifts. chemicalbook.com In ICPTMS, the protons of the propyl chain and the methoxy (B1213986) groups would exhibit characteristic chemical shifts that confirm the structure of the organic moiety.

Solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is essential for characterizing the silicon-oxygen (siloxane) network formed after the hydrolysis and condensation of the trimethoxysilane (B1233946) groups. This technique distinguishes between silicon atoms with different numbers of siloxane bridges (Si-O-Si). These are denoted by Tⁿ notation, where 'n' is the number of bridging oxygen atoms.

The different T-species observed in a typical ²⁹Si MAS NMR spectrum of silica (B1680970) functionalized with an organosilane are:

T¹ sites : Silicon with one siloxane bond.

T² sites : Silicon with two siloxane bonds, often found in linear polymer chains.

T³ sites : Fully condensed silicon with three siloxane bonds, indicating a high degree of cross-linking. researchgate.net

The relative intensities of these peaks provide a quantitative measure of the condensation degree of the silane (B1218182) on the surface or within the bulk material. researchgate.netresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in ICPTMS and its derivatives. The most characteristic absorption is the strong, sharp band of the isocyanate (-N=C=O) group.

Functional GroupTypical Wavenumber (cm⁻¹)Significance
Isocyanate (-N=C=O)~2250 - 2270Confirms the presence of the reactive isocyanate group. Its disappearance indicates reaction, for example, with an antibody to form peptide bonds. researchgate.net
C-H (aliphatic)~2925 and ~2854Stretching vibrations of the CH₂ groups in the propyl chain of the silane. researchgate.net
Si-O-Si~1100 - 1000A broad and strong band indicating the formation of the siloxane network from the hydrolysis and condensation of the methoxy groups. csic.es
Si-OH~950Stretching vibration of silanol (B1196071) groups, which can be present on the silica surface or as intermediates in the condensation reaction.
Si-O-CH₃~2840Stretching vibration of C-H bonds in the methoxy groups. Its disappearance indicates hydrolysis. csic.es

FTIR is also used to monitor the reaction progress by observing the appearance or disappearance of specific peaks. For instance, the formation of a siloxane layer on a metal can be studied using FTIR. researchgate.net

Dynamic Light Scattering (DLS) for Particle Aggregation and Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a suspension. conicet.gov.arssau.ru For systems involving ICPTMS, DLS can be employed to monitor the formation of nanoparticles through the hydrolysis and condensation of the silane in solution. It can also be used to study the aggregation of particles that have been surface-modified with ICPTMS. The technique measures the hydrodynamic radius of the particles, providing insights into the stability of the colloidal system and the effect of the surface functionalization on particle interactions. ssau.ru

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When applied to materials where ICPTMS is grafted onto a substrate like silica, TGA can quantify the amount of organic functional groups attached. The weight loss in a temperature range, typically from 200°C to 500°C, corresponds to the decomposition of the organic moieties. researchgate.net This data allows for the calculation of the grafting density. TGA also provides information about the thermal stability of the modified material. researchgate.netrsc.org However, for commercial silicas, correcting for the mass loss from the condensation of surface hydroxyl groups can be problematic, and correlation with other techniques like NMR is often necessary for accurate quantification. rsc.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Hybrid Structure

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and microstructure of materials modified with this compound. By scanning a focused beam of electrons over a sample, SEM provides high-resolution images that reveal details about surface texture, porosity, and the morphology of hybrid structures formed after sol-gel processing or grafting reactions.

In the context of silane-modified materials, SEM is instrumental in visualizing the effects of the silane treatment on a substrate. For instance, studies on analogous functional silanes demonstrate SEM's ability to confirm the formation of coatings and assess their quality. Research on halloysite (B83129) nanotubes grafted with (3-chloropropyl)trimethoxysilane used SEM to show that the nanotubes were coated and exhibited noticeable sticking, indicating successful surface modification mdpi.com. Similarly, when hybrid particles are synthesized, SEM can elucidate their size, shape, and architecture. In a one-pot synthesis involving (3-mercaptopropyl)trimethoxysilane (B106455) and styrene, SEM images revealed the formation of spherical hybrid particles and allowed for the determination of their average diameters and the identification of core-shell structures under certain monomer ratios mdpi.com.

The analysis of surfaces treated with this compound would follow similar principles. SEM could be employed to:

Confirm Film Formation: Verify the presence and uniformity of a polysiloxane film on a substrate.

Analyze Surface Topography: Examine the smoothness, roughness, and presence of defects like cracks or pores in the cured silane layer.

The data obtained from SEM analysis are crucial for correlating the processing parameters of the silane application with the resulting surface properties and performance of the final material.

Table 1: SEM Findings for Surfaces Modified with Analogous Functional Silanes

Functional SilaneSubstrate/SystemKey SEM FindingsReference
(3-mercaptopropyl)trimethoxysilane (MPTMS)Polystyrene Hybrid ParticlesFormation of spherical particles with tunable size (e.g., ~300 nm for 50:50 MPTMS:styrene ratio). Revealed a core-shell architecture with a polystyrene core and a polysiloxane shell. mdpi.com
(3-chloropropyl)trimethoxysilane (CPTMS)Halloysite NanotubesConfirmed that nanotubes were coated with the silane. Observed noticeable sticking of nanotubes, indicating effective surface grafting. mdpi.com
(3-aminopropyl)trimethoxysilane (APTMS)Y3Al5O12:Pr NanophosphorsShowed that sol-gel synthesized particles had a narrower size distribution and more regular morphology compared to combustion synthesis. researchgate.net

Optical Turbidity Scanning for Monitoring Sol-Gel Kinetics

Optical turbidity scanning is an effective in-situ technique for monitoring the hydrolysis and condensation kinetics of this compound during the sol-gel process. This method tracks changes in the light transmission or backscattering of a sample over time, providing real-time insights into the different stages of the reaction without the need for a cosolvent. mdpi.com

The sol-gel process for an organotrimethoxysilane like this compound involves two primary reactions:

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (Si-OH) and methanol (B129727).

Condensation: The silanol groups react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), leading to the growth of oligomers and eventually a cross-linked gel network.

Since this compound is immiscible in water, it initially forms a separate phase (a lens) in the reaction vessel. nih.gov A turbidity scanner, such as a Turbiscan instrument, can monitor the reaction by scanning the entire height of the sample tube. mdpi.com The process unfolds as follows:

Hydrolysis Monitoring: The initial hydrolysis occurs at the interface between the silane and water. As the silane hydrolyzes, it becomes soluble in the aqueous phase, causing the neat silane lens to shrink and eventually disappear. This is observed as an increase in light transmission in the region of the lens. mdpi.comnih.gov

Condensation Monitoring: As soluble silanol species are formed, they begin to condense, forming larger polysiloxane particles. These particles scatter light, causing a decrease in transmission (an increase in turbidity) throughout the bulk of the solution. mdpi.comnih.gov

Aggregation and Settling: Further condensation and aggregation can lead to the formation of larger particles that may settle out of the solution, resulting in a subsequent increase in transmission as the solution clears. mdpi.com

Studies on analogous organosilanes, such as n-propyltrimethoxysilane (nPM) and 3,3,3-trifluoropropyl trimethoxysilane (3F), have demonstrated that factors like pH significantly influence the kinetics. mdpi.com Generally, acid-catalyzed conditions promote hydrolysis. The electronic properties of the non-hydrolyzable organic group (the isocyanopropyl group in this case) also play a critical role in the reaction rates compared to other silanes. mdpi.comusu.edu By tracking turbidity, one can easily evaluate key stages of the sol-gel process, including the rate of hydrolysis, the stability of the hydrolyzed intermediates, and the onset and rate of condensation. mdpi.com

Table 2: Representative Sol-Gel Kinetic Data from Optical Turbidity Scanning for an Analogous Organosilane (3,3,3-trifluoropropyl trimethoxysilane, 0.4 M)

Kinetic ParameterpH 1.7pH 3.0Observation MethodReference
Onset of Hydrolysis (Lens Dissolution)ImmediateDelayed OnsetIncreased light transmission at silane/water interface. mdpi.com
Onset of Condensation (Turbidity Increase)~10 hours~100 hoursDecreased light transmission in the bulk solution. mdpi.com
Relative Hydrolysis RateFastSlowerRate of change of transmission at the interface. mdpi.com
Stability of Hydrolyzed ProductLowerHigherDuration of high transmissivity plateau before condensation. mdpi.com

Q & A

Q. What are the optimal reaction conditions for synthesizing (3-Isocyanopropyl)trimethoxysilane to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution. For example, (3-chloropropyl)trimethoxysilane can react with sodium isocyanate in a polar aprotic solvent (e.g., DMF) at 90–100°C under nitrogen. Monitor reaction progress via FTIR for isocyanate peak (~2270 cm⁻¹) and chloride elimination. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to remove unreacted precursors .
  • Key Parameters :
ParameterOptimal Value
Temperature90–100°C
SolventDMF or DMSO
Reaction Time1–2 hours
PurificationVacuum distillation

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm methoxy (–OCH₃) protons at δ ~3.5 ppm and isocyanate-linked propyl chain protons (δ ~1.6–3.1 ppm) .
  • FTIR : Detect the –NCO stretch at 2270 cm⁻¹ and Si–O–Si vibrations at 1000–1100 cm⁻¹ .
  • Mass Spectrometry : Validate molecular weight (MW = 221.3 g/mol) via ESI-MS or MALDI-TOF.

Q. What storage protocols prevent premature hydrolysis of this compound?

  • Methodological Answer : Store under anhydrous conditions in sealed, nitrogen-purged containers at –20°C. Use molecular sieves (3Å) to absorb moisture. Avoid exposure to protic solvents (e.g., water, alcohols) and acidic/basic environments. Shelf life is typically 6–12 months under optimal storage .

Advanced Research Questions

Q. How can competing hydrolysis and self-condensation reactions be minimized during surface functionalization of silica nanoparticles?

  • Methodological Answer :
  • Use non-aqueous solvents (e.g., toluene) to reduce hydrolysis.
  • Add silane in a dropwise manner under inert atmosphere to control reaction kinetics.
  • Employ catalysts like dibutyltin dilaurate (0.1–1 mol%) to enhance isocyanate reactivity over hydrolysis .
  • Characterization Tip : Quantify unreacted –NCO groups via titration (e.g., dibutylamine back-titration) .

Q. How do solvent polarity and pH influence this compound reactivity in hybrid material synthesis?

  • Methodological Answer :
  • In aqueous systems : Hydrolysis dominates, forming silanol (–SiOH) intermediates. Adjust pH to 4–5 (acetic acid) to stabilize intermediates and enable covalent bonding with substrates (e.g., hydroxylated surfaces) .
  • In non-polar solvents (e.g., hexane): Silane aggregation is reduced, improving monolayer formation. Use FTIR or XPS to track –NCO conversion efficiency .

Q. What analytical approaches resolve discrepancies in catalytic efficiencies of this compound-modified substrates?

  • Methodological Answer :
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify surface-bound –NCO groups vs. hydrolyzed –NH₂/–OH groups.
  • Kinetic Studies : Compare turnover frequencies (TOF) under controlled humidity and temperature.
  • Statistical Design : Use factorial experiments to isolate variables (e.g., silane concentration, curing time) impacting catalytic performance .

Q. How do crosslinking agents affect the mechanical properties of hybrid materials incorporating this compound?

  • Methodological Answer :
  • Glutaraldehyde : Crosslinks via Schiff base formation with amine-modified intermediates (post-hydrolysis of –NCO). Increases Young’s modulus but may reduce flexibility .
  • Epoxy Resins : React with –NCO to form polyurethane linkages, enhancing tensile strength (test via ASTM D638).
  • Data Comparison :
CrosslinkerTensile Strength (MPa)Elastic Modulus (GPa)
Glutaraldehyde35–452.1–2.5
Epoxy (DGEBA)50–603.0–3.4
None (Self-Cond.)15–201.2–1.6
Data extrapolated from hybrid systems in

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